REACTION_CXSMILES
|
CCCCCCCCCCCCOS([O-])(=O)=O.[Na+:18].[CH2:19]([N:30]([CH2:35][C:36]([OH:38])=[O:37])[CH2:31][C:32]([OH:34])=[O:33])[CH2:20][N:21]([CH2:26][C:27]([OH:29])=[O:28])[CH2:22][C:23]([OH:25])=[O:24]>>[Na+:18].[Na+:18].[CH2:20]([N:21]([CH2:26][C:27]([OH:29])=[O:28])[CH2:22][C:23]([OH:25])=[O:24])[CH2:19][N:30]([CH2:35][C:36]([O-:38])=[O:37])[CH2:31][C:32]([O-:34])=[O:33] |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 μL
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
Tris-Glycine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Tris-Glycine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Samples were prepared
|
Type
|
ADDITION
|
Details
|
by adding 110 μl of sample to 10 μl sample Buffer (2×), 2.5 μl
|
Type
|
CUSTOM
|
Details
|
The high molecular weight (HMW) marker was prepared
|
Type
|
ADDITION
|
Details
|
by adding 10 μl of concentrated stock to 80 μl
|
Type
|
ADDITION
|
Details
|
Samples (15 μl) containing collagenases
|
Type
|
CUSTOM
|
Details
|
for ˜1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
50 mins
|
Duration
|
50 min
|
Name
|
|
Type
|
|
Smiles
|
[Na+].[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCCCCCCCCCOS([O-])(=O)=O.[Na+:18].[CH2:19]([N:30]([CH2:35][C:36]([OH:38])=[O:37])[CH2:31][C:32]([OH:34])=[O:33])[CH2:20][N:21]([CH2:26][C:27]([OH:29])=[O:28])[CH2:22][C:23]([OH:25])=[O:24]>>[Na+:18].[Na+:18].[CH2:20]([N:21]([CH2:26][C:27]([OH:29])=[O:28])[CH2:22][C:23]([OH:25])=[O:24])[CH2:19][N:30]([CH2:35][C:36]([O-:38])=[O:37])[CH2:31][C:32]([O-:34])=[O:33] |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 μL
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
Tris-Glycine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Tris-Glycine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Samples were prepared
|
Type
|
ADDITION
|
Details
|
by adding 110 μl of sample to 10 μl sample Buffer (2×), 2.5 μl
|
Type
|
CUSTOM
|
Details
|
The high molecular weight (HMW) marker was prepared
|
Type
|
ADDITION
|
Details
|
by adding 10 μl of concentrated stock to 80 μl
|
Type
|
ADDITION
|
Details
|
Samples (15 μl) containing collagenases
|
Type
|
CUSTOM
|
Details
|
for ˜1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
50 mins
|
Duration
|
50 min
|
Name
|
|
Type
|
|
Smiles
|
[Na+].[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |